molecular formula C5H8O B123337 1,4-Pentadien-3-ol CAS No. 922-65-6

1,4-Pentadien-3-ol

Cat. No. B123337
CAS RN: 922-65-6
M. Wt: 84.12 g/mol
InChI Key: ICMWSAALRSINTC-UHFFFAOYSA-N
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Description

1,4-Pentadien-3-ol is a chemical compound that is part of a broader class of pentadienes with significant potential in various applications, including the synthesis of antiviral agents and polymers. The compound's derivatives have been explored for their antiviral activities, particularly against tobacco mosaic virus (TMV), and have been used in the design of antiviral agents . Additionally, 1,4-pentadien-3-ol and its derivatives serve as key intermediates in the synthesis of various polymers with different stereochemical configurations, which have implications for material science and polymer chemistry .

Synthesis Analysis

The synthesis of 1,4-pentadien-3-ol derivatives has been achieved through various methods. One approach involves the sequential 1,4-elimination reaction and [1,2]-Wittig rearrangement starting from (E)-4-alkoxy-2-butenyl benzoates, which yields (2Z,4E)-2,4-pentadien-1-ols stereoselectively . Another method reported the synthesis and rearrangement of 3-methyl-1,4-pentadiyne-3-ol using perrhenate- and Mo(VI)-catalysts . Additionally, 1,5-dinitroaryl-1,4-pentadien-3-ones have been synthesized under ultrasound irradiation, which offers a more convenient procedure with shorter reaction times and higher yields compared to conventional methods . The Ru-catalyzed chemo- and enantioselective hydrogenation of 2,4-pentadien-1-ones has also been developed to synthesize chiral 2,4-pentadien-1-ols .

Molecular Structure Analysis

The molecular structure of 1,4-pentadien-3-ol derivatives is crucial for their function and properties. The structure of isotactic 1,4-cis-poly(2-methyl-1,3-pentadiene) has been investigated using computational methods and compared with diffractometric data . Similarly, the synthesis and characterization of syndiotactic 1,2-poly(3-methyl-1,3-pentadiene) have been performed, providing insights into the crystalline structure of the polymer . The crystal structure of isotactic trans-1,4 polymers of 1,3-pentadiene has also been studied, revealing the isotactic configuration of the tertiary carbon atoms . Moreover, the crystal structure of 1,2 isotactic poly-4-methyl-pentadiene-1,3 has been determined by X-ray diffraction . Lastly, isotactic cis-1,4-poly(3-methyl-1,3-pentadiene) has been synthesized and characterized, showing that it exists in polymorphic modifications .

Chemical Reactions Analysis

The chemical reactions involving 1,4-pentadien-3-ol derivatives are diverse and include various synthesis methods and rearrangements. The synthesis of novel 1,4-pentadien-3-one derivatives containing the 1,3,4-oxadiazole moiety has been explored for their antiviral activities . The rearrangement of 3-methyl-1,4-pentadiyne-3-ol and the formation of by-products have been discussed with a proposed reaction mechanism . The synthesis of 1,5-dinitroaryl-1,4-pentadien-3-ones under ultrasound irradiation has been studied, including the reaction mechanism and factors influencing the product .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-pentadien-3-ol derivatives are influenced by their molecular structure and the synthesis methods employed. The stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols demonstrates the importance of stereochemistry in determining the properties of the resulting compounds . The characterization of polymers derived from 1,4-pentadien-3-ol, such as isotactic 1,4-cis-poly(2-methyl-1,3-pentadiene) and syndiotactic 1,2-poly(3-methyl-1,3-pentadiene), provides valuable information on their thermal and crystalline properties . The study of isotactic trans-1,4 polymers of 1,3-pentadiene and isotactic cis-1,4-poly(3-methyl-1,3-pentadiene) further contributes to the understanding of the physical properties of these materials .

Scientific Research Applications

Photodissociation Dynamics

  • Laser-Induced Fluorescence Observation: The photodissociation dynamics of 1,4-Pentadien-3-ol were studied using ArF laser photodissociation. This research demonstrated the production of pentadienyl and OH radicals, providing insights into the dissociation mechanisms of this compound under specific conditions (Chowdhury).

Chemical Synthesis

  • Ultrasound Irradiation in Synthesis: A study explored the synthesis of 1,5-dinitroaryl-1,4-pentadien-3-ones using ultrasound irradiation, presenting a more efficient method with higher yields compared to traditional approaches (Ding, Wang, Zhang).

Atmospheric and Combustion Chemistry

  • Hydroxyl Radical Reactions: Research on the reactions of hydroxyl radicals with diolefins, including 1,4-Pentadien-3-ol, offers critical data for understanding their roles in atmospheric and combustion environments. This study is essential for comprehending the chemical behavior of olefins in different thermal conditions (Khaled, Giri, Liu, Assaf, Fittschen, Farooq).

Conformation Analysis

  • Ab Initio and DFT Methods: The conformation of 1,4-Pentadien-3-yl radicals was analyzed using various theoretical methods. This research contributes to the understanding of the structural and energetic aspects of this radical (Szőri, Viskolcz).

Catalysis and Polymerization

  • Hydrogenation over Pd/Alumina: The hydrogenation of 1,4-Pentadien-3-ol was studied, revealing its reactivity and impact on catalyst deactivation, thus contributing to the field of catalytic processes (Jackson, Monaghan).

Material Science

  • Isotactic Trans-1,4 Polymers: Research on the polymerization of 1,3-pentadiene, forming isotactic trans-1,4 polymers, sheds light on the molecular structure and properties of these polymers, which are crucial for material science applications (Natta, Porri, Corradini, Zanini, Ciampelli).

Mechanism of Action

Target of Action

1,4-Pentadien-3-ol, also known as Divinyl carbinol , is a chemical compound that has been found to have significant antibacterial and antiviral activities . The primary targets of this compound are various bacterial and viral strains. For instance, it has shown remarkable antiviral activities against the tobacco mosaic virus (TMV) .

Mode of Action

It is believed that the compound interacts with its targets, leading to significant antibacterial and antiviral effects . More research is needed to fully elucidate the specific interactions between 1,4-Pentadien-3-ol and its targets.

Result of Action

The result of the action of 1,4-Pentadien-3-ol is the inhibition of the growth of certain bacterial and viral strains. For example, it has shown significant antiviral activities against TMV . Additionally, some derivatives of 1,4-Pentadien-3-ol have exhibited excellent bactericidal effects .

Safety and Hazards

1,4-Pentadien-3-ol is a flammable liquid and vapor . It is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation . It is advised to avoid release to the environment .

Future Directions

The future directions for 1,4-Pentadien-3-ol research could involve further exploration of its antibacterial and antiviral activities . Additionally, more research could be conducted to better understand its chemical reactions and synthesis processes .

properties

IUPAC Name

penta-1,4-dien-3-ol
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InChI

InChI=1S/C5H8O/c1-3-5(6)4-2/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMWSAALRSINTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00238922
Record name Penta-1,4-dien-3-ol
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Molecular Weight

84.12 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear liquid; [MSDSonline]
Record name 1,4-Pentadien-3-ol
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Product Name

1,4-Pentadien-3-ol

CAS RN

922-65-6
Record name 1,4-Pentadien-3-ol
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Record name Penta-1,4-dien-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary products of 1,4-Pentadien-3-ol photodissociation at 193 nm?

A1: Upon excitation at 193 nm, 1,4-Pentadien-3-ol undergoes rapid internal conversion to a highly energized ground electronic state. This leads to dissociation, primarily yielding pentadienyl (CH2=CH-CH-CH=CH2) and hydroxyl (OH) radicals. []

Q2: What is the rotational distribution of OH radicals produced during 1,4-Pentadien-3-ol photodissociation?

A2: The rotational state distribution of the nascent OH radicals follows a Boltzmann distribution. For OH radicals in the v=0 vibrational state, the rotational temperature (Trot) is 1250 ± 100 K. For OH radicals in the v=1 state, Trot is 1020 ± 100 K. []

Q3: How can 1,4-Pentadien-3-ol be utilized in asymmetric synthesis?

A4: 1,4-Pentadien-3-ol serves as a valuable starting material for the double diastereoselective synthesis of various chiral compounds. For instance, it reacts with nitrile oxides in the presence of ethylmagnesium bromide and a chiral auxiliary like diisopropyl (R,R)-tartrate to yield enantiomerically enriched trans-pyrazolidines. These products contain three contiguous stereogenic centers and are formed with excellent regio-, diastereo-, and enantioselectivity (up to 99% ee). [] This reaction tolerates both aryl and alkyl substituents on the nitrile oxide.

Q4: What are some synthetic applications of 1,4-Pentadien-3-ol in constructing complex molecules?

A5: 1,4-Pentadien-3-ol acts as a key building block in synthesizing polyols and amino-4-pentenediols. Double diastereoselective 1,3-dipolar cycloaddition with nitrile oxides, followed by hydrogenolysis, yields syn,syn-bis(1,2-isoxazolin-5-yl)methanols and syn,syn,syn-1,2-bis(1,2-isoxazol-5-yl)ethane-1,2-diols. [] Additionally, 1,4-Pentadien-3-ol can be converted to erythro-1-amino-4-pentene-2,3-diols, erythro- and threo-3-amino-4-pentene-1,2-diols, and erythro-2-benzylamino-4-pentene-1,3-diol through a controlled synthesis involving epoxy-4-pentenols as intermediates. [, , ]

Q5: How does the Sharpless asymmetric epoxidation apply to 1,4-Pentadien-3-ol derivatives?

A6: The Sharpless asymmetric epoxidation of 1,5-bis(trimethylsilyl)-1,4-pentadien-3-ol provides a practical route to chiral (E)-1-trimethylsilyl-1-alkene-3,4-diols. These versatile intermediates facilitate the synthesis of complex natural products like Lipoxin B. [, ]

Q6: What insights do spectroscopic studies provide into the structure of 1,4-Pentadien-3-ol?

A7: Microwave spectroscopy studies have been instrumental in elucidating the conformational landscape and intramolecular hydrogen bonding in 1,4-Pentadien-3-ol. These studies, including analysis of its water complex, provide valuable structural information. [, ]

Q7: Can 1,4-Pentadien-3-ol be used to synthesize α,β-unsaturated carboxylic acids?

A8: Yes, reacting the potassium alkoxide of 1,4-Pentadien-3-ol with carbon monoxide under high pressure and temperature yields potassium salts of α,β-unsaturated carboxylic acids. For example, 3-pentyl-1,4-pentadien-3-ol can be converted to a mixture of the potassium salts of 2-pentyl-2-vinyl-3-butenoic acid and 4-pentyl-2,4-hexadienoic acids. []

Q8: Has 1,4-Pentadien-3-ol been investigated in the context of Vitamin A synthesis?

A9: While not directly used in synthesizing Vitamin A, 1,4-Pentadien-3-ol's structural features make it a potential starting point for exploring the synthesis of related compounds. []

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